2-(1-(difluoromethyl)-3-(pyridin-2-yl)-1H-pyrazol-5-yl)acetonitrile
Overview
Description
2-(1-(difluoromethyl)-3-(pyridin-2-yl)-1H-pyrazol-5-yl)acetonitrile is a heterocyclic compound featuring a pyrazole ring substituted with a difluoromethyl group and a pyridin-2-yl group
Scientific Research Applications
2-(1-(difluoromethyl)-3-(pyridin-2-yl)-1H-pyrazol-5-yl)acetonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the development of advanced materials with unique electronic and optical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-(difluoromethyl)-3-(pyridin-2-yl)-1H-pyrazol-5-yl)acetonitrile typically involves the formation of the pyrazole ring followed by the introduction of the difluoromethyl and pyridin-2-yl groups. One common method involves the cyclization of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds under acidic or basic conditions. The difluoromethyl group can be introduced via nucleophilic substitution reactions using difluoromethylating agents such as difluoromethyl iodide .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
2-(1-(difluoromethyl)-3-(pyridin-2-yl)-1H-pyrazol-5-yl)acetonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxides.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the nitrile group to an amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic reagents such as sodium azide or thiols under basic conditions.
Major Products
Oxidation: Formation of oxides or carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of azides, thiols, or other substituted derivatives.
Mechanism of Action
The mechanism of action of 2-(1-(difluoromethyl)-3-(pyridin-2-yl)-1H-pyrazol-5-yl)acetonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl group can enhance the compound’s binding affinity and selectivity towards these targets, leading to modulation of biological pathways. The pyridin-2-yl group can further contribute to the compound’s overall activity by facilitating interactions with aromatic residues in the target proteins .
Comparison with Similar Compounds
Similar Compounds
- 2-(1-(trifluoromethyl)-3-(pyridin-2-yl)-1H-pyrazol-5-yl)acetonitrile
- 2-(1-(methyl)-3-(pyridin-2-yl)-1H-pyrazol-5-yl)acetonitrile
- 2-(1-(chloromethyl)-3-(pyridin-2-yl)-1H-pyrazol-5-yl)acetonitrile
Uniqueness
2-(1-(difluoromethyl)-3-(pyridin-2-yl)-1H-pyrazol-5-yl)acetonitrile is unique due to the presence of the difluoromethyl group, which imparts distinct electronic properties and enhances the compound’s stability and reactivity. This makes it a valuable scaffold for the development of new bioactive molecules and advanced materials .
Properties
IUPAC Name |
2-[2-(difluoromethyl)-5-pyridin-2-ylpyrazol-3-yl]acetonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F2N4/c12-11(13)17-8(4-5-14)7-10(16-17)9-3-1-2-6-15-9/h1-3,6-7,11H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAPQCEKCJNFBOR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NN(C(=C2)CC#N)C(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F2N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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